molecular formula C12H10ClNO3 B5506851 (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]morpholin-2-one

(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]morpholin-2-one

Cat. No.: B5506851
M. Wt: 251.66 g/mol
InChI Key: OYPOWURNYNFPFE-JXMROGBWSA-N
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Description

(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]morpholin-2-one is a chemical compound characterized by the presence of a morpholine ring substituted with a 4-chlorophenyl group and an oxoethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]morpholin-2-one typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]morpholin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted morpholine compounds .

Scientific Research Applications

(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]morpholin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]morpholin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]morpholin-2-one
  • (3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]morpholin-2-one
  • (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]morpholin-2-one

Uniqueness

(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]morpholin-2-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents, such as bromine, fluorine, or methyl groups .

Properties

IUPAC Name

(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]morpholin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-9-3-1-8(2-4-9)11(15)7-10-12(16)17-6-5-14-10/h1-4,7,14H,5-6H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPOWURNYNFPFE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C(=CC(=O)C2=CC=C(C=C2)Cl)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)/C(=C\C(=O)C2=CC=C(C=C2)Cl)/N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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